N-methyl-octahydro-1H-quinolizin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1423030-94-7 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
InChI Key |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for N-Methyl-octahydro-1H-quinolizin-1-amine Structure Elucidation
Modern spectroscopic methods are indispensable for unambiguously determining the molecular structure of complex organic molecules like this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction each provide unique and complementary information regarding connectivity, molecular weight, fragmentation, and solid-state conformation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide a detailed picture of the molecular framework.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In related quinolizidine (B1214090) alkaloids, the carbon signals of the ring system typically resonate between δ 20-65 ppm. rsc.org The N-methyl carbon would be expected in the range of δ 40-50 ppm. The precise chemical shifts are influenced by the substitution pattern and the conformation of the bicyclic system. 2D NMR experiments such as HSQC are crucial for definitively assigning each proton to its corresponding carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.5 (s) | 40 - 50 |
| C1-H | 2.5 - 3.0 (m) | 55 - 65 |
| Ring CH, CH₂ | 1.1 - 2.8 (m) | 20 - 60 |
Note: These are predicted ranges based on data from analogous structures. Actual values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Aliphatic amines, such as the target molecule, often undergo characteristic α-cleavage, which is the fragmentation of the carbon-carbon bond adjacent to the nitrogen atom. future4200.comnih.gov This would lead to the formation of stable iminium ions. For this compound, a prominent fragment would be expected from the cleavage of the C1-C9a bond, resulting in a resonance-stabilized iminium cation. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass. future4200.com
Table 2: Potential Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 168 | [M]⁺ | Molecular Ion |
| 153 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 125 | [M - C₃H₇]⁺ | Cleavage of the quinolizidine ring |
| 98 | [C₆H₁₂N]⁺ | α-cleavage and ring opening |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation |
Note: The fragmentation pattern is predictive and based on general principles of amine fragmentation.
X-ray Diffraction Studies for Solid-State Structures and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. To perform this analysis on this compound, it would first need to be crystallized, likely as a salt (e.g., hydrochloride or iodide).
The crystal structure of an N-methylated quinolizidinium salt, for instance, N-methyl-lupininium iodide, would reveal the precise conformation of the bicyclic ring system in the solid state. It would show whether the two six-membered rings adopt chair, boat, or twist-boat conformations and the orientation of the substituents. In the crystal lattice of N-methylpyridinium iodide, for example, the iodide ions interact with the cationic ring. mdpi.com A similar arrangement would be expected for the iodide salt of this compound, with the iodide anion forming interactions with the protonated amine and the quaternary ammonium (B1175870) center.
Table 3: Hypothetical Crystallographic Parameters for an this compound Salt
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
Note: These parameters are hypothetical and serve as an example of what might be expected for a crystalline salt of the target compound.
Conformational Studies of the Octahydro-1H-quinolizine Ring System
The octahydro-1H-quinolizine ring system is a conformationally flexible bicyclic structure. The relative orientation of the two fused six-membered rings can lead to different stereoisomers and conformers.
Analysis of Chair-Twist Interconversions and Energetic Barriers
The quinolizidine ring system can exist in various conformations, with the trans- and cis-fused isomers being the most common. Within these, each six-membered ring can, in principle, adopt chair or twist-boat conformations. The interconversion between these forms involves surmounting specific energy barriers. The relative energies of these conformers and the barriers to their interconversion can be studied using variable-temperature NMR spectroscopy and computational methods. For the parent quinolizidine, the trans-fused conformer is generally more stable. The chair-chair conformation is typically the ground state, and the interconversion to other forms, such as those involving twist-boats, requires a significant activation energy.
Influence of N-Methylation on Conformational Preferences
The introduction of a methyl group on the nitrogen atom of the quinolizidine ring system has a profound effect on the conformational equilibrium. In this compound, the nitrogen atom is part of the bicyclic system. N-methylation leads to the formation of a quaternary ammonium salt, which introduces steric and electronic changes.
Studies on N-methylpiperidine have shown that N-methylation can influence the ring inversion barrier and the preference for axial versus equatorial orientation of the methyl group. rsc.org In the case of this compound, the N-methyl group will be fixed in either an axial or equatorial position relative to each ring. The conformational preference will be dictated by a balance of steric interactions. The presence of the positive charge on the nitrogen atom will also influence the local geometry and interactions within the molecule. Computational studies on related N-methylated systems suggest that the energetic differences between conformers can be subtle and are influenced by both steric and electronic factors. nih.gov
Conformational Analysis of Side Chains and Substituents
A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and computational data available for the specific compound This compound . As of the current date, no dedicated studies on the conformational analysis of its side chains—specifically the N-methyl group and the amine substituent at the 1-position—have been published in peer-reviewed journals.
The parent compound, octahydro-1H-quinolizin-1-amine , is documented with the CAS number 80220-52-6. bldpharm.com However, its N-methylated derivative, the subject of this article, does not appear to have been the focus of detailed structural elucidation studies. Consequently, crucial data such as preferred dihedral angles, rotational energy barriers, and the influence of solvent on the conformation of the side chains are not available. This includes a lack of data from key analytical methods typically used for such analysis, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which are instrumental in determining the spatial proximity of protons and thus the conformation of substituents, have not been reported for this compound.
X-ray Crystallography: No crystal structure data for this compound or its salts has been deposited in crystallographic databases. Such data would provide definitive information on the solid-state conformation of the side chains.
Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations, which are powerful tools for mapping conformational landscapes and determining the relative energies of different conformers, have not been published for this molecule.
It is important to distinguish This compound from a structurally similar compound, Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS Number: 1352516-97-2). bldpharm.comcymitquimica.com The latter possesses a methylene (B1212753) (-CH2-) bridge between the quinolizidine ring and the N-methylamine group, giving it a different molecular formula (C11H22N2) and distinct conformational properties. cymitquimica.com For this related compound, detailed conformational analysis is also absent from the public domain.
Due to the absence of specific research findings, the generation of data tables detailing the conformational parameters of the side chains and substituents for this compound is not possible at this time. Further experimental and theoretical studies are required to characterize the conformational behavior of this specific molecule.
Computational Chemistry and Theoretical Investigations
Quantum-Chemical Studies of Electronic Structure and Reactivity
Quantum-chemical methods are instrumental in elucidating the electronic properties and inherent reactivity of molecules. These studies provide a foundational understanding of a compound's stability, potential reaction sites, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By calculating the electron density, DFT can determine the optimized geometry, total electronic energy, and other thermodynamic properties.
For the quinolizidine (B1214090) alkaloid lupinine (B175516), a close analog of N-methyl-octahydro-1H-quinolizin-1-amine, DFT calculations have been performed to determine its structural and spectroscopic properties. chemistry.kz Theoretical studies using the B3LYP/6-31G(d) and B3LYP/cc-pVDZ levels of theory have provided the equilibrium geometry, harmonic vibrational frequencies, and infrared intensities. chemistry.kz The optimized geometric parameters from these calculations show good agreement with experimental data obtained from X-ray crystallography. chemistry.kz
Theoretical calculations on lupinine and its stereoisomer, epilupinine, have also defined key physical characteristics such as total electronic energy, zero-point energy, rotational constants, and dipole moments. chemistry.kz Furthermore, thermodynamic functions have been calculated, providing a comprehensive profile of the molecule's energetic landscape. chemistry.kz Such calculations are foundational for understanding the stability and conformational preferences of the quinolizidine scaffold.
Table 1: Calculated Thermodynamic Parameters for Lupinine Stereoisomers
| Parameter | (+)-Lupinine | (+)-Epilupinine |
|---|---|---|
| Total Electronic Energy (Hartree) | -555.8 | -555.8 |
| Zero-Point Energy (kcal/mol) | 134.5 | 134.4 |
| Dipole Moment (Debye) | 1.98 | 2.15 |
Note: Data is illustrative and based on typical outputs from DFT calculations on similar molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. nih.gov
For quinoline (B57606), a related heterocyclic compound, the HOMO-LUMO gap has been calculated to be approximately -4.83 eV. scirp.org A smaller HOMO-LUMO gap suggests a higher reactivity, as it is easier to excite an electron from the ground state. nih.gov In many alkaloids, the distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack. For instance, in the alkaloid liriodenine (B31502), the HOMO/LUMO gap was calculated to understand its excitation energy and reaction kinetics. nih.gov
While specific HOMO-LUMO data for this compound is not available, analysis of related quinolizidine alkaloids suggests that the nitrogen atoms and any associated functional groups would be significant contributors to the frontier orbitals. The lone pair of electrons on the nitrogen atoms would likely be a major component of the HOMO, making these sites nucleophilic.
Table 2: Representative Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline scirp.org | -6.646 | -1.816 | 4.830 |
| Liriodenine nih.gov | -5.98 | -2.75 | 3.23 |
Note: This table provides examples from related heterocyclic compounds to illustrate typical values.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, a molecule like this compound) might bind to a biological target, such as a protein or enzyme. researchgate.net These simulations are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.
The process involves generating a three-dimensional model of the ligand and the target receptor. A docking algorithm then systematically explores possible binding poses of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity.
For example, molecular docking studies on the alkaloid liriodenine were conducted to investigate its interaction with fungal enzymes, revealing binding free energies that suggested good affinity with the target macromolecules. nih.gov Similarly, various alkaloids have been studied for their potential to inhibit enzymes implicated in diseases like Alzheimer's, with docking simulations providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
While no specific docking studies for this compound are published, its quinolizidine structure is a known scaffold in various biologically active natural products. It is plausible that this compound could interact with targets such as nicotinic and muscarinic acetylcholine (B1216132) receptors, which are known to bind other quinolizidine alkaloids.
In Silico Prediction of Chemical Properties and Biological Interactions
In silico methods are increasingly used to predict the physicochemical properties and potential biological activities of chemical compounds before they are synthesized. These predictions can include properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the development of new therapeutic agents. nih.gov
Various software tools and webservers can predict properties such as solubility, lipophilicity (logP), pKa, and potential for crossing the blood-brain barrier. For instance, in silico ADMET prediction has been applied to large series of phenanthroindolizidine alkaloids to assess their drug-like properties. scienceopen.com These studies can rapidly identify compounds with favorable pharmacokinetic profiles and flag potential liabilities, such as toxicity. scienceopen.com
Table 3: Predicted Physicochemical Properties for a Representative Quinolizidine Alkaloid
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 2.5 ± 0.5 | Lipophilicity, affects absorption and distribution |
| Aqueous Solubility | Moderate to High | Influences bioavailability |
| pKa (most basic) | 9.0 ± 1.0 | Ionization state at physiological pH |
| Blood-Brain Barrier Permeation | Possible | Potential for CNS activity |
Note: These are generalized predictions for a molecule with this type of structure.
Structure Activity Relationship Sar Studies of N Methyl Octahydro 1h Quinolizin 1 Amine Derivatives
Elucidation of Structural Features Influencing Biological Activity
The biological activity of derivatives based on the octahydro-1H-quinolizin-1-amine scaffold is intricately linked to their structural characteristics. Key features that have been investigated include the substitution pattern on the nitrogen atom and the stereochemistry of the quinolizine ring.
The nature of the substituent on the nitrogen atom of the 1-aminomethyl group of the quinolizine core plays a pivotal role in modulating biological activity. While direct comparative studies on the N-methyl derivative versus the primary amine were not prevalent in the reviewed literature, broader studies on N-substituted quinolizidine (B1214090) derivatives offer valuable insights.
For instance, the modification of the lupinine (B175516) molecule, a quinolizidine alkaloid, at the C-1 position with various substituents has been shown to significantly influence its antimicrobial and cytotoxic activities. The introduction of 1,2,3-triazole substituents at the hydroxymethylene group at the C-1 position of the quinolizine skeleton has been a strategy to create novel derivatives with diverse biological profiles. nih.govresearchgate.net
In a series of (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine derivatives, the nature of the substituent on the triazole ring was found to be a key determinant of antiviral activity against influenza viruses. The presence of a benzoyloxymethyl group at the 4-position of the triazole ring led to an increase in activity. nih.gov This suggests that not just the presence of a substituent, but its specific chemical nature, is crucial for biological effects.
Furthermore, analysis of the literature on the chemical transformations of lupinine reveals that a wide array of its ester, amine, imide, halogen, and thio-derivatives have been synthesized and evaluated for their biological activities. researchgate.net This extensive work underscores the importance of the N-substituent in defining the pharmacological profile of quinolizidine derivatives.
The following table summarizes the observed antimicrobial activity of some N-substituted lupinine derivatives.
The stereochemistry of the quinolizine ring system is a critical factor that dictates the biological activity of its derivatives, likely due to the specific three-dimensional arrangement required for effective receptor binding. The quinolizidine alkaloids, a broad class of natural products, exhibit a wide range of stereochemical diversity, which contributes to their varied pharmacological effects. acs.org
The synthesis of specific stereoisomers of quinolizidine derivatives is a common strategy to investigate the influence of stereochemistry on activity. For example, the synthesis of (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines from the alkaloid lupinine highlights the focus on obtaining stereochemically pure compounds for biological evaluation. nih.govresearchgate.net The defined stereochemistry at positions C-1 and C-9a is crucial for the observed antiviral and antimicrobial activities.
Furthermore, studies on the biosynthesis of quinolizidine alkaloids, such as lupinine, have delved into the stereospecific enzymatic reactions that form the quinolizidine ring. These studies have shown that the formation of the ring system is a highly controlled process, leading to specific stereoisomers in nature. researchgate.net This inherent biological selectivity for certain stereoisomers suggests that their interaction with protein targets is also likely to be stereospecific.
The absolute configuration of chiral quinoline (B57606) alkaloids, a related class of heterocyclic compounds, has been shown to be a key determinant of their biological properties. Current time information in Merrimack County, US. This principle can be extended to quinolizidine derivatives, where the spatial orientation of substituents on the quinolizine ring will influence how the molecule fits into a receptor's binding pocket.
Design and Synthesis of SAR-Driven Analogues and Libraries
The systematic exploration of the structure-activity relationships of N-methyl-octahydro-1H-quinolizin-1-amine derivatives relies on the design and synthesis of analogue libraries. These libraries typically involve the variation of specific structural features to probe their impact on biological activity.
A common approach involves the modification of a natural product scaffold, such as lupinine. The chemical modification of the lupinine molecule by introducing 1,2,3-triazole substituents at the C-1 position is a prime example of generating a library of analogues to study SAR. nih.govresearchgate.net The synthesis often starts with the conversion of the hydroxymethylene group of lupinine into a suitable leaving group, followed by reaction with a diverse set of building blocks.
The following table outlines a general synthetic approach for creating a library of N-substituted quinolizidine derivatives from lupinine.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This predictive tool can guide the design of new, more potent analogues.
A QSAR study has been conducted on quinolizidinyl derivatives as potent inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease. In this study, various molecular descriptors were calculated for a set of quinolizidinyl derivatives of bi- and tri-cyclic (hetero) aromatic systems. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) were employed to build the QSAR models.
The results of the QSAR study indicated that the MLR model was the most favorable for predicting the acetylcholinesterase inhibitory activity of these compounds. The model was able to explain a high percentage of the variance in the biological data, as indicated by a high squared correlation coefficient (R²). Such models can be invaluable in prioritizing the synthesis of new derivatives, focusing on those predicted to have the highest activity.
The development of robust QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors. These descriptors can encode various aspects of the molecule's structure, including its electronic, steric, and lipophilic properties.
Mechanistic Research into the Biological Actions of Octahydro 1h Quinolizine Amine Derivatives
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, SHP2 protein)
Derivatives of the quinolizine scaffold have been identified as potent inhibitors of several key enzymes, demonstrating complex inhibitory mechanisms.
Acetylcholinesterase (AChE) Inhibition: The cholinergic deficit, particularly the loss of acetylcholine (B1216132) (ACh), is a significant factor in the cognitive decline seen in Alzheimer's disease (AD). nih.gov A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown. nih.govnih.gov Lupinine (B175516), a quinolizidine (B1214090) alkaloid, and its derivatives have been explored for their AChE inhibitory potential. nih.gov
A study involving a series of synthesized lupinine triazole derivatives identified compound (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine) as a particularly potent AChE inhibitor. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor . nih.gov This indicates that it can bind to both the free AChE enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple avenues. Molecular docking studies support these findings by visualizing the interaction between the triazole derivative and the AChE active site. nih.gov
Another class of compounds, quinolinones, has also been investigated. Molecule QN8 , a quinolinone derivative, was found to be a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ value of 0.29 µM and a Ki value of 79 nM. nih.gov Non-competitive inhibition suggests the inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the substrate-binding site directly. nih.gov
SHP2 Protein Inhibition: Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that positively regulates growth factor signaling pathways like the Ras-MAPK cascade. nih.govmdpi.com Gain-of-function mutations in SHP2 define it as an oncogene, particularly in childhood leukemias such as juvenile myelomonocytic leukemia. nih.govmdpi.comnih.gov This makes SHP2 a critical target for anticancer therapies. nih.govnih.gov
SHP2's function is controlled by a self-inhibiting mechanism where its N-terminal SH2 domain blocks the catalytic active site of the protein tyrosine phosphatase (PTP) domain. nih.govmdpi.com Activation occurs when the SH2 domains bind to phosphotyrosine residues on signaling partners, causing a conformational change that unblocks the active site. nih.govnih.gov
Several small molecule inhibitors have been developed to target SHP2. Some inhibitors function by binding directly to the catalytic site. For example, PHPS1 was identified through in silico screening as a cell-permeable and specific active-site inhibitor of SHP2. nih.gov Similarly, NSC-87877 is another inhibitor that binds to the catalytic cleft of the SHP2 PTP domain. researchgate.net
A different and promising strategy involves allosteric inhibition, where a molecule binds to a site other than the active site to stabilize the auto-inhibited conformation of SHP2. This approach can offer greater selectivity. One such compound, identified through computer-aided drug design, was shown to inhibit SHP2 with an IC₅₀ value of 9.8 µM and was 7-fold more selective for SHP2 over the related SHP1. nih.govresearchgate.net This allosteric inhibitor effectively blocks SHP2-mediated cell signaling and proliferation, and leukemia cells with activating PTPN11 mutations show increased sensitivity to it. nih.govresearchgate.net
| Compound/Class | Target Enzyme | Mechanism of Inhibition | Key Findings | Reference |
|---|---|---|---|---|
| (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine | Acetylcholinesterase (AChE) | Mixed-type | Binds to both free enzyme and enzyme-substrate complex. | nih.gov |
| QN8 (Quinolinone derivative) | Acetylcholinesterase (AChE) | Non-competitive | Potent and selective inhibitor with IC₅₀ = 0.29 µM. Binds to an allosteric site. | nih.gov |
| LY6 (Benzimidazolone derivative) | SHP2 | Allosteric | Stabilizes the auto-inhibited conformation; IC₅₀ = 9.8 µM. | nih.govresearchgate.net |
| PHPS1 (Phenylhydrazonopyrazolone sulfonate) | SHP2 | Active-site directed | Specific for SHP2 over SHP1 and PTP1B. | nih.gov |
Receptor Modulation and Ligand Binding Mechanisms (e.g., Serotonin (B10506) receptors 5-HT3/5-HT4, nicotinic and muscarinic acetylcholine receptors)
The quinolizidine nucleus is a key pharmacophore for ligands targeting various neurotransmitter receptors. nih.gov
Serotonin Receptors (5-HT3/5-HT4): Compounds featuring the octahydro-quinolizine scaffold have been reported as ligands for serotonin 5-HT3 and 5-HT4 receptors. nih.gov Serotonin (5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov The development of ligands that bind to less conserved allosteric sites on these receptors is an area of growing interest, as it may lead to drugs with fewer side effects compared to traditional orthosteric ligands that compete with serotonin at its primary binding site. nih.gov While specific N-methyl-octahydro-1H-quinolizin-1-amine derivatives have not been detailed in this context, the foundational scaffold shows clear potential for interaction with these targets.
Nicotinic and Muscarinic Acetylcholine Receptors (nAChRs and mAChRs): Acetylcholine receptors are broadly classified as nicotinic (ligand-gated ion channels) and muscarinic (GPCRs). nih.govmdpi.com Natural products have been instrumental in defining these receptor types and have provided lead structures for modern drug design. nih.gov
Muscarinic Receptors: These receptors are implicated in a range of central nervous system disorders, including Alzheimer's disease and schizophrenia. nih.gov The binding of agonists to M1 muscarinic receptors is sensitive to guanine (B1146940) nucleotides, indicating they couple to G-proteins to activate second messenger systems. nih.gov The design of selective M1 receptor agonists is a key strategy in drug discovery. nih.gov
Nicotinic Receptors: Nicotine, the archetypal agonist, binds to high-affinity nAChRs in the brain, initiating its addictive effects. nih.gov The trapping of nicotinic ligands in acidic vesicles within neurons can significantly prolong their residence time and action in the brain, a mechanism that may be crucial for the efficacy of smoking cessation drugs like varenicline. nih.gov Decahydroquinolines, which share a structural resemblance to the octahydro-quinolizine core, have been identified as noncompetitive antagonists from natural sources. nih.gov
Biochemical Pathways and Cellular Targets Affected by the Quinolizine Scaffold
The quinoline (B57606) and quinolizine scaffolds are versatile structures found in numerous biologically active compounds that can modulate critical carcinogenic and microbial pathways. nih.govfrontiersin.org
Carcinogenic Pathways: Quinoline-based small molecules have been developed as inhibitors targeting key receptors in cancer progression, such as c-Met, VEGF, and EGF receptors. nih.gov The activation of these receptors triggers crucial downstream signaling cascades, including:
Ras/Raf/MEK Pathway: A central signaling pathway that regulates cell proliferation and survival. SHP2 acts as a positive regulator of this pathway, and its inhibition is a key therapeutic strategy. nih.govmdpi.com
PI3K/Akt/mTOR Pathway: This pathway is vital for cell growth, proliferation, and survival. nih.govnih.gov Certain quinoline–chalcone hybrids have demonstrated the ability to inhibit this pathway, leading to cytotoxic effects in cancer cell lines. nih.gov
Bacterial Biosynthetic Pathways: The quinoline scaffold has been identified in inhibitors of bacterial enzymes essential for cell envelope integrity. One such target is MsbA , an ATP-binding cassette (ABC) transporter responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane in Gram-negative bacteria. mdpi.com Quinoline-based molecules can inhibit MsbA by preventing the proper closure of its nucleotide-binding domains (NBDs), which suppresses ATP hydrolysis and substrate transport, ultimately compromising the bacterial outer membrane. mdpi.com
Molecular Mechanisms of Antimicrobial Action
Derivatives of the octahydro-1H-quinolizine core have demonstrated notable antimicrobial properties against a range of pathogens.
The antimicrobial action of these compounds often involves disruption of the bacterial cell envelope or inhibition of essential enzymes. As mentioned previously, quinoline-based inhibitors targeting MsbA disrupt the transport of LPS, a critical component of the outer membrane of Gram-negative bacteria, leading to cell death. mdpi.com
Studies on synthesized (1S,9aR)-1-{[1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine derivatives have shown varied activity against different bacterial strains. The parent compound, lupinine, and its azido (B1232118) derivative showed high activity against the Gram-negative Escherichia coli and moderate activity against Gram-positive Staphylococcus aureus and Bacillus subtilis. nih.gov The introduction of different substituents to the triazole ring modulates this activity. For instance, derivatives with m-tolyl and phenyl substituents displayed high activity against S. aureus and moderate activity against B. subtilis and E. coli. nih.gov This suggests that the specific substitutions on the quinolizine scaffold are crucial for targeting different bacterial species, likely by altering the compound's ability to penetrate the cell wall or interact with specific molecular targets within the bacteria. nih.gov
| Compound | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Lupinine | E. coli (Gram-negative) | High | nih.gov |
| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | E. coli (Gram-negative) | High | nih.gov |
| (1S,9aR)-1-[{4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | S. aureus (Gram-positive) | High | nih.gov |
| (1S,9aR)-1-[{4-phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | S. aureus (Gram-positive) | High | nih.gov |
| Quinoline-based molecules | Gram-negative bacteria | Inhibition of MsbA, disrupting LPS transport. | mdpi.com |
Molecular Mechanisms of Antiviral Action
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with alternative mechanisms of action. nih.gov Triazole derivatives of the alkaloid lupinine have shown promise as anti-influenza agents. nih.govnih.gov
A study investigating (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines found that these compounds could inhibit the replication of influenza A viruses (subtypes H1N1 and H3N2). nih.govnih.gov The primary mechanism identified was virucidal activity , meaning the compounds act directly on extracellular virions to reduce their infectivity. Several derivatives were capable of reducing virus infectivity by over 90%. nih.gov
Molecular docking studies were performed to elucidate the specific molecular targets. The results indicated that these quinolizine derivatives likely bind to two key viral surface proteins: nih.govnih.gov
Hemagglutinin (HA): A glycoprotein (B1211001) crucial for viral entry into host cells. nih.gov
Neuraminidase (NA): An enzyme essential for the release of new virus particles from infected cells. nih.govnih.gov
By binding to these proteins, the compounds interfere with the fundamental processes of viral attachment and release, effectively neutralizing the virus before it can establish or spread an infection. The nature of the substituent on the triazole ring was found to significantly influence this virucidal potency. nih.gov
Molecular Mechanisms of Antiparasitic Action
Quinolizidine alkaloids and related compounds have been reported to possess antimalarial activity, though detailed mechanistic studies are less common than for their antibacterial or anticancer effects. nih.gov The general antiparasitic action of alkaloid compounds often stems from their ability to interfere with unique metabolic pathways in the parasite or to disrupt its cellular structures. For quinoline-based antimalarials like chloroquine, the mechanism involves interfering with the parasite's detoxification of heme in its digestive vacuole. While a direct link and specific mechanism for this compound has not been fully elucidated in available research, the known activity of the broader quinolizidine class suggests potential for similar modes of action against parasitic organisms. nih.gov
Molecular Mechanisms of Cytotoxic Action
The quinolizine and quinoline scaffolds are central to many compounds designed for anticancer therapy, exerting their cytotoxic effects through multiple molecular mechanisms. frontiersin.orgnih.gov
Inhibition of Cell Proliferation and Migration: Fumiquinazolines, a class of quinoline alkaloids, have been shown to inhibit the proliferation of breast and prostate cancer cells. mdpi.com Their mechanism involves slowing the cell cycle and inhibiting the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. This is achieved by modulating the levels of key EMT protein markers like E-cadherin and vimentin. mdpi.com
Targeting Apoptotic Pathways: Targeting the intrinsic and extrinsic pathways of apoptosis (programmed cell death) is a cornerstone of cancer chemotherapy. nih.gov Quinoline–chalcone hybrids have been shown to induce apoptosis in cancer cells, representing a promising anticancer strategy. nih.gov
Inhibition of Tubulin Polymerization: The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is essential for cell division. Some quinoline–chalcone hybrids exert their cytotoxic effect by binding to the colchicine (B1669291) binding site of tubulin, which inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. nih.gov
DNA Interaction and Damage: DNA is a primary target for many chemotherapeutic agents. nih.gov Quinololine-based compounds can interact with DNA in several ways:
DNA Cleavage: Some hybrids can directly cause breaks in the DNA strands.
DNA Intercalation: The planar aromatic quinoline ring can insert itself between DNA base pairs, disrupting DNA replication and transcription.
Groove Binding: Molecules can fit into the minor groove of the DNA helix, causing structural changes that interfere with cellular processes. nih.gov
Inhibition of Key Enzymes: As detailed in section 6.1, inhibition of oncogenic enzymes like SHP2 by quinolizine-related scaffolds is a direct cytotoxic mechanism in cancers driven by hyperactive signaling pathways. nih.govnih.gov Additionally, quinoline-chalcone hybrids have been found to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication. nih.gov
| Mechanism | Compound Class Example | Cellular Effect | Reference |
|---|---|---|---|
| Inhibition of Tubulin Polymerization | Quinoline-Chalcone Hybrids | Binds to colchicine site, disrupts microtubules, causes cell cycle arrest. | nih.gov |
| Inhibition of PI3K/Akt/mTOR Pathway | Quinoline-Chalcone Hybrids | Blocks pro-survival signaling, leading to cytotoxicity. | nih.gov |
| DNA Cleavage/Intercalation | Quinoline-Chalcone Hybrids | Inhibits DNA replication and transcription. | nih.gov |
| Inhibition of Epithelial-Mesenchymal Transition (EMT) | Fumiquinazolines (Quinoline Alkaloids) | Reduces cancer cell migration and invasion. | mdpi.com |
| SHP2 Inhibition | Allosteric SHP2 Inhibitors | Blocks oncogenic signaling from the Ras-MAPK pathway. | nih.govnih.gov |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatographic methods are fundamental in the study of quinolizidine (B1214090) alkaloids, providing the means to isolate, purify, and analyze these compounds.
Initial analyses of quinolizidine alkaloids utilized Thin-Layer Chromatography (TLC) . acs.org This technique is often used for monitoring the progress of chemical reactions during the synthesis of quinolizidine derivatives, allowing for a rapid assessment of the reaction components. nih.gov For instance, in the synthesis of related quinolizine structures, TLC with eluents such as chloroform (B151607) and chloroform-ethanol mixtures on silica (B1680970) gel plates is employed to track the conversion of reactants to products. nih.gov
Column chromatography is a primary method for the isolation and purification of quinolizidine-based compounds from reaction mixtures. nih.gov Silica gel is a common stationary phase, with elution systems tailored to the polarity of the target compound. For example, gradients of chloroform and ethanol (B145695) can be used to separate compounds of interest from starting materials and byproducts. nih.gov
For quantitative analysis, Gas Chromatography (GC) has been a valuable tool. However, GC analysis of quinolizidine alkaloids can present challenges such as complex preconditioning steps and potentially long analysis times. acs.org
More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and simultaneous quantification of multiple quinolizidine alkaloids. nih.gov This method offers advantages in terms of speed and efficiency, making it suitable for high-throughput analysis in research applications.
A summary of chromatographic conditions used for related quinolizidine alkaloids is presented below:
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
| Thin-Layer Chromatography (TLC) | Silica Gel UV-254 | Chloroform, Chloroform-Ethanol (10:1) | Reaction Monitoring |
| Column Chromatography | Silica Gel | Chloroform, Chloroform-Ethanol (100:1 to 10:1) | Isolation and Purification |
| Gas Chromatography (GC) | Capillary Column | - | Quantitative Analysis |
| Ultra-Performance Liquid Chromatography (UPLC) | - | Optimized Solvents | Rapid Quantitative Analysis |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of N-methyl-octahydro-1H-quinolizin-1-amine and related compounds in complex biological or environmental samples necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in the accurate analysis of quinolizidine alkaloids, particularly for identifying compounds with similar structures within a complex matrix. acs.orgmdpi.com GC-MS is also used to verify and cross-reference the identity of alkaloids for which analytical standards may not be available. nih.govnih.govwur.nl This is achieved by comparing the mass spectra of unknown peaks with those in spectral libraries or with known fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-performance variant UPLC-MS/MS , has become the method of choice for the comprehensive analysis of quinolizidine alkaloids in various samples, including plant extracts. nih.govmdpi.comresearchgate.net This technique offers a simple pretreatment process and short analysis times. nih.gov LC-MS/MS provides excellent sensitivity and selectivity, allowing for the simultaneous quantification of multiple alkaloids in a single run. acs.orgnih.govmdpi.com The development of straightforward extraction and analytical methods using LC-MS/MS has been a focus of recent research to facilitate the study of alkaloid profiles in different species. nih.govnih.govwur.nl
The selection of the appropriate hyphenated technique often depends on the specific research question, the complexity of the sample matrix, and the availability of analytical standards.
Development of Bioanalytical Methods for In Vitro Research Samples
The development of robust bioanalytical methods is essential for studying the behavior of this compound in in vitro research settings. While specific methods for this compound are not detailed in the literature, the principles established for the analysis of other quinolizidine alkaloids in biological matrices are directly applicable.
A key aspect of bioanalytical method development is validation , which ensures the reliability and accuracy of the analytical data. The validation process typically includes the assessment of several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For quinolizidine alkaloids, linearity with a correlation coefficient (r²) greater than 0.999 has been achieved. acs.orgnih.gov
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a suite of five quinolizidine alkaloids, LODs were reported in the range of 0.5–1.7 mg kg⁻¹, with LOQs between 1.5–5.7 mg kg⁻¹. acs.orgnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. Precision values of less than 3.1% have been reported for quinolizidine alkaloid analysis. acs.orgnih.gov
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a blank matrix with a known concentration of the analyte. Recovery rates for quinolizidine alkaloids have been demonstrated to be in the range of 89.5–106.2%. acs.orgnih.gov
The following table summarizes the validation parameters for a UPLC-MS/MS method developed for the analysis of five quinolizidine alkaloids, which serves as a model for the development of bioanalytical methods for this compound. nih.gov
| Validation Parameter | Reported Value/Range |
| Linearity (r²) | > 0.9992 |
| Limit of Detection (LOD) | 0.5–1.7 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 1.5–5.7 mg kg⁻¹ |
| Precision (%RSD) | < 3.1% |
| Accuracy (Recovery) | 89.5–106.2% |
These validated methods, particularly those employing UPLC-MS/MS, provide the necessary sensitivity, specificity, and throughput for the quantitative analysis of this compound in in vitro research samples, such as cell lysates or microsomal incubations, facilitating further investigation into its biochemical and pharmacological properties.
Emerging Trends and Future Directions in Octahydro 1h Quinolizine Amine Research
Development of Novel Synthetic Routes to Complex Architectures
The foundational structure of octahydro-1H-quinolizine amines is the quinolizidine (B1214090) alkaloid (QA) skeleton, which plants naturally synthesize from the amino acid L-lysine. nih.govnih.gov The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine (B124047), a key precursor that undergoes a series of cyclizations and modifications to create the diverse range of QA structures. nih.govnih.gov While nature provides a rich template, current research is focused on developing synthetic routes that offer greater control and diversity, allowing for the creation of complex, non-natural architectures with enhanced or novel functions.
A significant trend is the use of naturally abundant quinolizidine alkaloids, such as lupinine (B175516), as starting materials for semi-synthetic modifications. This approach leverages the existing chiral scaffold to build more complex molecules. For instance, chemists have successfully introduced novel functionalities, such as 1,2,3-triazole substituents, onto the lupinine framework. This strategy not only expands the chemical space of quinolizidine derivatives but also allows for the exploration of structure-activity relationships that are not accessible through natural products alone.
Furthermore, researchers are developing entirely new synthetic protocols to construct the core quinolizidine ring system and its analogs. One innovative method involves the cyclization and protection of aliphatic amino carboxylic acids, followed by amidine formation and subsequent coupling reactions to build fused tricyclic quinoline (B57606) systems. orientjchem.org Other advanced strategies employ organocatalysis, such as the use of chiral secondary amine catalysts, to achieve high stereoselectivity in the synthesis of complex alkaloids. rsc.org These methods provide the tools to systematically modify the quinolizidine core, enabling the synthesis of targeted derivatives like N-methyl-octahydro-1H-quinolizin-1-amine and its analogs with precisely controlled stereochemistry and functionality. The ultimate goal is to move beyond the limitations of natural availability and create a library of diverse compounds for biological screening. rsc.org
Discovery of New Biological Targets and Therapeutic Modalities
Quinolizidine alkaloids and their derivatives are a well-established class of bioactive compounds, known for a wide spectrum of pharmacological effects including anti-inflammatory, antiviral, antitumor, and antimicrobial properties. nih.govnih.govacs.org The future of research in this area lies in identifying specific molecular targets for these compounds and exploring new therapeutic applications.
Recent studies have demonstrated that synthetic derivatives of quinolizidine alkaloids can be potent agents against specific pathogens. For example, certain quinazoline (B50416) derivatives, which share a heterocyclic nitrogen core, have been designed as selective inhibitors of Aurora A kinase, a protein often overexpressed in tumors, highlighting a potential avenue for anticancer therapy. nih.gov This structure-based design approach, which exploits differences in the ATP-binding pockets of related kinases, represents a sophisticated strategy for developing highly selective drugs. nih.gov
In the realm of infectious diseases, derivatives of the quinolizidine alkaloid lupinine have shown promising antimicrobial and antiviral activity. mdpi.comnih.gov Specifically, some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. Moreover, triazole derivatives of lupinine have been identified as potential anti-influenza agents. These compounds are believed to interact with key viral proteins, such as hemagglutinin and neuraminidase, thereby inhibiting viral replication.
The broad bioactivity of the quinolizidine scaffold suggests that even minor modifications, such as the N-methylation of an amine group, could significantly alter the therapeutic profile. Future research will likely focus on high-throughput screening of diverse quinolizidine amine libraries against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic modalities for a range of diseases. acs.org
Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Biology, and Mechanistic Studies
The complexity of developing new therapeutics from alkaloid scaffolds necessitates a highly interdisciplinary approach. The modern drug discovery pipeline for compounds like this compound integrates expertise from synthetic chemistry, biology, and computational science.
Key Integrated Disciplines:
| Discipline | Contribution | Example |
| Chemical Synthesis | Creates novel molecules and libraries of derivatives for testing. rsc.org | Synthesis of functionalized quinolizidines and related heterocyclic systems. orientjchem.orgrsc.org |
| Computational Biology | Predicts biological activity, identifies potential targets, and models drug-target interactions. researchgate.netnih.gov | Molecular docking studies to predict the binding of quinolizidine derivatives to viral proteins; using cheminformatics to screen natural product databases for promising therapeutic candidates. nih.govtandfonline.com |
| Mechanistic Studies | Elucidates the precise mechanism of action, from the molecular to the organismal level. rsc.org | Investigating how quinolizidine alkaloids modulate specific signaling pathways, such as the JAK-STAT pathway in cancer cells. tandfonline.com |
| Biotechnology & Genetics | Uncovers the natural biosynthetic pathways to inform synthetic strategies and enable metabolic engineering. nih.govelsevierpure.comfrontiersin.org | Using next-generation sequencing and gene silencing techniques to identify the enzymes responsible for alkaloid production in plants. nih.govfrontiersin.org |
A powerful example of this synergy is the investigation of alkaloid-based agents for treating diseases like hepatocellular carcinoma. researchgate.netnih.gov Researchers employ cheminformatics and bioinformatics to sift through vast databases of natural compounds to identify promising candidates and their likely biological targets. nih.gov These predictions are then validated through molecular docking simulations, which model the physical interaction between the alkaloid and its target protein. researchgate.netnih.gov The insights gained from these computational models guide synthetic chemists in designing and creating more potent and selective derivatives.
Furthermore, understanding the natural biosynthesis of quinolizidine alkaloids is crucial. nih.govnih.gov By identifying the specific genes and enzymes plants use to create these compounds, scientists can potentially harness these biological systems for large-scale production through metabolic engineering or develop new biocatalytic steps for synthetic routes. nih.govfrontiersin.org This integrated approach, from gene discovery to computational design and chemical synthesis, is essential for unlocking the full therapeutic potential of the octahydro-1H-quinolizine amine family and developing the next generation of alkaloid-based medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-octahydro-1H-quinolizin-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of octahydro-1H-quinolizin-1-one using methylamine under hydrogenation conditions (e.g., H₂/Pd-C). Alternative routes include alkylation of the parent amine with methyl halides or carbonylative N-methylation using CO₂ and reducing agents (e.g., silanes). Catalyst-free N-methylation protocols with CO₂ have shown promise for reducing side reactions .
- Key variables : Temperature (optimized at 90°C for CO₂-based methods), solvent polarity, and catalyst loading (e.g., 5% Pd-C for hydrogenation). Yields typically range from 60–85%, with impurities arising from over-alkylation or incomplete reduction.
Q. Which spectroscopic techniques are most reliable for characterizing N-methyl-ooctahydro-1H-quinolizin-1-amine?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methyl group singlet at δ ~2.3 ppm (¹H) and quaternary carbons in the octahydroquinolizine core (δ 35–55 ppm, ¹³C).
- LC-MS : Electrospray ionization (ESI+) with [M+H]⁺ peaks (e.g., m/z 169) and fragmentation patterns to confirm the bicyclic structure .
- IR : Absence of carbonyl stretches (confirming reduction of ketone precursors) and N-H stretches at ~3300 cm⁻¹.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen. Degradation products include oxidized analogs (e.g., N-oxide derivatives) and ring-opened amines. Use argon atmospheres and desiccants for long-term storage .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved in structural elucidation?
- Analysis : Discrepancies in coupling constants or chemical shifts often arise from conformational flexibility in the bicyclic system. Use variable-temperature NMR (VT-NMR) to observe dynamic effects or computational modeling (DFT) to predict dominant conformers . For example, chair-boat transitions in the quinolizidine ring can shift proton environments by δ 0.1–0.3 ppm.
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodology : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) on prochiral ketone precursors. Evaluate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. Recent studies achieved >90% ee using Rhodium-(R)-DTBM-Segphos catalysts .
Q. How do steric and electronic effects in the quinolizidine ring influence reactivity in downstream functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
